5-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one
Description
5-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzo[d]thiazole moiety, a piperidine ring, and a pyridinone group, making it a versatile molecule for various applications.
Properties
IUPAC Name |
5-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carbonyl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12-3-2-4-15-17(12)21-19(26-15)25-14-7-9-22(10-8-14)18(24)13-5-6-16(23)20-11-13/h2-6,11,14H,7-10H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJCFFJJJNWWDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CNC(=O)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 4-methylbenzo[d]thiazole with appropriate reagents under controlled conditions.
Attachment of the piperidine ring: The benzo[d]thiazole derivative is then reacted with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine.
Formation of the pyridinone group: The final step involves the cyclization of the intermediate product with a suitable pyridine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating neurodegenerative disorders and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of monoamine oxidase or modulation of neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
2-methylbenzo[d]thiazole derivatives: Known for their enzyme inhibitory properties.
Piperidine derivatives: Widely studied for their pharmacological activities.
Pyridinone derivatives: Investigated for their potential in medicinal chemistry.
Uniqueness
What sets 5-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
